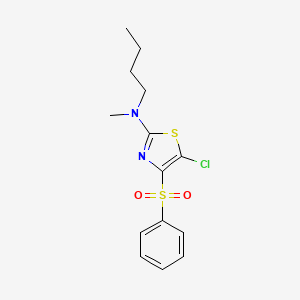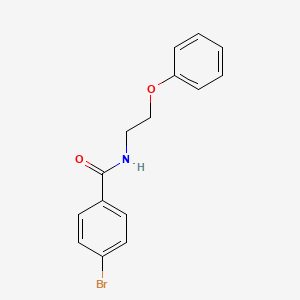
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)propanoic acid
Overview
Description
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)propanoic acid, also known as BMTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMTPA is a triazole derivative that possesses a thiol group, making it a versatile chemical that can be used in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)propanoic acid is not well understood. However, it is believed that this compound acts as a chelating agent, forming stable complexes with metal ions. These complexes can then interact with various biological molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. This compound has also been shown to possess antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)propanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also a versatile chemical that can be used in various chemical reactions. However, one of the limitations of this compound is its potential toxicity towards living organisms. Therefore, caution should be exercised while handling this compound in the laboratory.
Future Directions
There are several future directions for the research on 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)propanoic acid. One of the significant directions is the development of new analytical methods based on this compound. This compound can be used as a chelating agent for the determination of various metal ions in various samples. Therefore, the development of new analytical methods based on this compound can have significant implications in various fields.
Another future direction is the development of new drugs based on this compound. This compound has been shown to possess anti-inflammatory, antioxidant, and antitumor activity, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a versatile chemical that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be easily synthesized and purified and possesses several biochemical and physiological effects. This compound has several advantages for lab experiments, but caution should be exercised while handling it. There are several future directions for the research on this compound, including the development of new analytical methods and new drugs for the treatment of various diseases.
Scientific Research Applications
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)propanoic acid has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of analytical chemistry, where it is used as a chelating agent for the determination of metal ions in various samples. This compound has shown excellent selectivity and sensitivity towards various metal ions, making it a promising candidate for the development of new analytical methods.
This compound has also been studied for its potential application in the field of pharmacology. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)7-6-10-13-14-12(18)15(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAPNJFGCVLJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B4852340.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B4852348.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4852356.png)
![methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4852360.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852366.png)
![({2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}thio)acetic acid](/img/structure/B4852374.png)

![1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4852400.png)
![3-chloro-N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]propanamide](/img/structure/B4852405.png)

![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852424.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4852431.png)
